molecular formula C7H9NS B138508 4-Cyclopropyl-2-methylthiazole CAS No. 128312-58-3

4-Cyclopropyl-2-methylthiazole

Cat. No.: B138508
CAS No.: 128312-58-3
M. Wt: 139.22 g/mol
InChI Key: UOCFNLNJEUFKLO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylthiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a halo ketone with a thioamide in methanol under reflux conditions. For instance, the reaction of a bromo ketone with a thioamide in methanol under reflux for 2 hours yields the desired thiazole .

Industrial Production Methods: Industrial production methods for thiazoles, including this compound, often involve multi-component reactions under metal-free conditions. These methods utilize readily available and inexpensive starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 4-position and the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCFNLNJEUFKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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